2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole
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Overview
Description
2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole is a heterocyclic compound that features a benzothiazole ring linked to a pyrimidine moiety via a piperazine bridge. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with 1-bromo-3-chloropropane, followed by substitution with piperazine.
Attachment of the Pyrimidine Ring: The final step involves the nucleophilic substitution of the piperazine derivative with 2-chloropyrimidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: Similar structure but lacks the benzothiazole ring.
Pyrimidinylpiperazine Derivatives: These compounds share the pyrimidine and piperazine moieties but differ in their additional substituents.
Uniqueness
2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole is unique due to the presence of both the benzothiazole and pyrimidine rings, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H21N5S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H21N5S2/c1-2-6-16-15(5-1)21-18(25-16)24-14-4-9-22-10-12-23(13-11-22)17-19-7-3-8-20-17/h1-3,5-8H,4,9-14H2 |
InChI Key |
PEPMTRGKCCXQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |
Origin of Product |
United States |
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